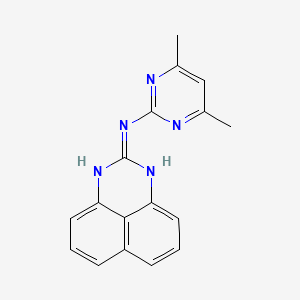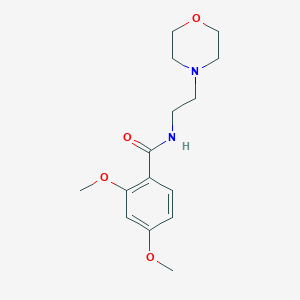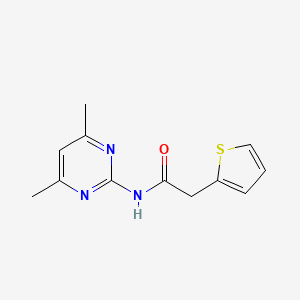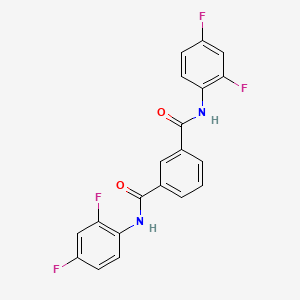
N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidine with appropriate amine derivatives under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on the desired scale of production and the specific requirements of the process, such as temperature control and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide .
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-1H-perimidin-2-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H15N5 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1,3-dihydroperimidin-2-imine |
InChI |
InChI=1S/C17H15N5/c1-10-9-11(2)19-16(18-10)22-17-20-13-7-3-5-12-6-4-8-14(21-17)15(12)13/h3-9H,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
FNUCYPJJQQIGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC3=CC=CC4=C3C(=CC=C4)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11028388.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028392.png)
![N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11028398.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide](/img/structure/B11028404.png)

![N-(3-chloro-2-methylphenyl)-2-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B11028406.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11028414.png)


![(1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028433.png)
![2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11028435.png)

![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11028454.png)
![2-methyl-4-(2-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028460.png)
